3-(1,2,3,4-Tetrahydroisoquinoline-2-carbonyl)phenol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

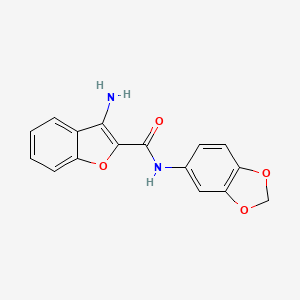

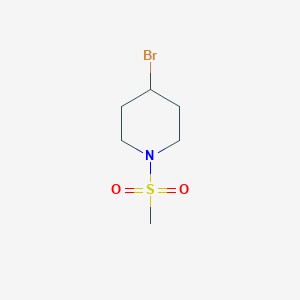

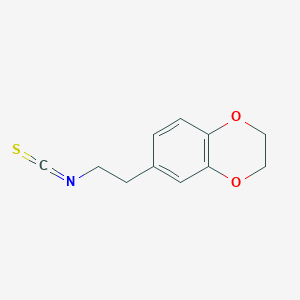

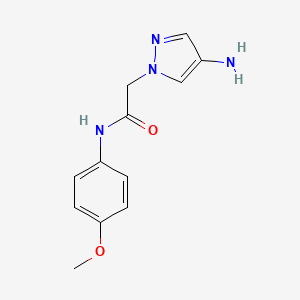

“3-(1,2,3,4-Tetrahydroisoquinoline-2-carbonyl)phenol” is a chemical compound with the CAS Number: 1019438-49-3 . It has a molecular weight of 253.3 and its IUPAC name is 3-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)phenol .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C16H15NO2/c18-15-7-3-6-13(10-15)16(19)17-9-8-12-4-1-2-5-14(12)11-17/h1-7,10,18H,8-9,11H2 . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model.

Physical And Chemical Properties Analysis

“this compound” is a solid . Its SMILES string, which represents the structure of the molecule, is O=C(C1=CC=CC(O)=C1)N2CC(C=CC=C3)=C3CC2 .

Scientific Research Applications

Protein Measurement Techniques

- Protein Measurement with the Folin Phenol Reagent : Utilizes the Folin phenol reagent for protein measurement in various biological samples, highlighting the reagent's sensitivity and simplicity (Lowry et al., 1951).

Synthesis of Complex Organic Molecules

- Synthesis of Lamellarin U and G Trimethyl Ether : Describes the use of 1,2,3,4-tetrahydroisoquinoline-1-carbonitriles for the synthesis of complex organic molecules, showcasing the compound's role in creating acid-sensitive protecting groups (Liermann & Opatz, 2008).

Inhibition of Biological Processes

- ABCB1 Inhibitors with 2-[(3-Methoxyphenylethyl)phenoxy] : Studies the inhibitory activity of various compounds containing the 2-[(3-methoxyphenylethyl)phenoxy] moiety, indicating the compound's potential in pharmacological applications (Colabufo et al., 2008).

Magnetic Properties and Luminescence

- Dinuclear Lanthanide Complexes : Discusses the assembly of dinuclear lanthanide(iii) complexes using 8-hydroxyquinoline Schiff base and β-diketone, which exhibit magnetic properties and near-infrared luminescence (Wu et al., 2019).

Selective Estrogen Receptor Downregulator Antagonists

- Tetrahydroisoquinoline Phenols : Focuses on the modification of tetrahydroisoquinoline phenols to create estrogen receptor downregulator-antagonists, illustrating the compound's role in developing potent compounds with high oral bioavailability (Scott et al., 2016).

Pharmacological Review

- Chlorogenic Acid (CGA) : Provides a comprehensive review of the biological and pharmacological effects of Chlorogenic Acid, a phenolic acid found in tea and coffee extracts, highlighting its antioxidant and therapeutic roles (Naveed et al., 2018).

Safety and Hazards

properties

IUPAC Name |

3,4-dihydro-1H-isoquinolin-2-yl-(3-hydroxyphenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO2/c18-15-7-3-6-13(10-15)16(19)17-9-8-12-4-1-2-5-14(12)11-17/h1-7,10,18H,8-9,11H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFXJXSCXRCMOGV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=CC=CC=C21)C(=O)C3=CC(=CC=C3)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1019438-49-3 |

Source

|

| Record name | 3-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)phenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

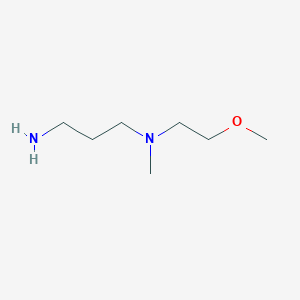

![2-{[4-(Propan-2-yl)phenyl]amino}-1-(pyrrolidin-1-yl)ethan-1-one](/img/structure/B1517038.png)